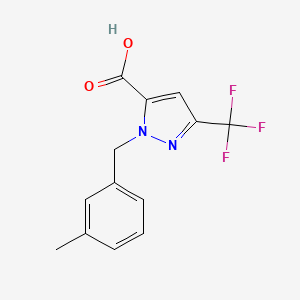

1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

The compound 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid features a pyrazole core substituted at three positions:

- 1-position: 3-methylbenzyl group (providing aromaticity and lipophilicity).

- 3-position: Trifluoromethyl (CF₃) group (electron-withdrawing, enhancing metabolic stability).

- 5-position: Carboxylic acid (COOH) moiety (enabling hydrogen bonding and salt formation).

Properties

Molecular Formula |

C13H11F3N2O2 |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C13H11F3N2O2/c1-8-3-2-4-9(5-8)7-18-10(12(19)20)6-11(17-18)13(14,15)16/h2-6H,7H2,1H3,(H,19,20) |

InChI Key |

JAECQKODBAIQAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include radical initiators for trifluoromethylation and specific catalysts for oxidation and reduction reactions .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups enhances biological activity by increasing lipophilicity, which aids in membrane penetration .

- Anti-inflammatory Properties : Research has demonstrated that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs. The structural features of this compound may contribute to its ability to modulate inflammatory responses in vitro and in vivo .

- Cancer Research : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cancer proliferation makes it a subject of interest for developing anticancer therapies .

Agricultural Applications

- Herbicides : The unique chemical structure of this compound shows promise as a herbicide. Its effectiveness against specific weed species has been documented, suggesting it could be utilized in agricultural practices to enhance crop yields while minimizing competition from unwanted vegetation .

- Pesticides : Similar compounds have been explored for their pesticidal properties, particularly against pests that affect crop production. The trifluoromethyl group is believed to play a critical role in enhancing the potency and selectivity of these compounds against target pests .

Materials Science Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique interactions provided by the pyrazole moiety can improve the performance characteristics of polymers used in various applications .

- Sensors : Recent advancements have shown that compounds like this compound can be utilized in sensor technology. Their ability to undergo specific chemical reactions makes them suitable for developing sensors that detect environmental pollutants or biological markers .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable component in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazole derivatives, highlighting substituent effects and physicochemical properties:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Electronic Effects: The CF₃ group at the 3-position stabilizes the pyrazole ring through electron withdrawal, a feature shared across analogs. Cyanophenyl () and chloropyridinyl () substituents introduce additional electron-withdrawing effects, influencing reactivity.

- Solubility: The cyclopropylmethyl analog () exhibits better aqueous solubility due to its compact, non-aromatic substituent, whereas the target compound’s benzyl group may reduce solubility.

Research Findings and Data

Crystallographic and Stability Data

- Crystal Packing : A related compound (1-(4-methoxyphenyl)-3-CF₃-pyrazole-5-aryl, ) crystallizes in the P-1 space group, with hydrogen bonding involving the COOH group stabilizing the structure. This suggests similar packing for the target compound.

- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, as seen in analogs (e.g., ).

Biological Activity

1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a novel compound within the pyrazole class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's chemical formula is , and it features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The structure is characterized by a pyrazole ring substituted with a 3-methylbenzyl group and a carboxylic acid functionality.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation techniques. The optimization of reaction conditions has been reported to significantly influence yield and purity, as shown in various studies .

Antimicrobial Activity

Research indicates that compounds in the pyrazole series exhibit varying degrees of antibacterial and antifungal activities. For instance, studies have shown that derivatives of trifluoromethyl pyrazoles possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited.

Table 1: Antimicrobial Activity of Related Pyrazoles

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Trifluoromethyl-1H-pyrazole | 125 | S. aureus |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol | 250 | E. coli |

| This compound | TBD | TBD |

Anticancer Activity

In vitro studies have suggested that pyrazole derivatives can inhibit cellular proliferation in various cancer cell lines. For example, compounds similar to this compound have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values for such compounds can range from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .

Case Studies

Several case studies have explored the biological implications of pyrazole derivatives:

- Study on Antibacterial Properties : A recent investigation demonstrated that certain trifluoromethyl-substituted pyrazoles exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 15.625 to 62.5 μM .

- Anticancer Mechanisms : Another study focused on the inhibition of CDK2 and CDK9 by pyrazole derivatives, where compounds showed IC50 values as low as 0.36 µM for CDK2, indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.